molecular formula C12H22O4 B13747240 1,2-Octanediyl diacetate CAS No. 22007-56-3

1,2-Octanediyl diacetate

Cat. No.: B13747240
CAS No.: 22007-56-3
M. Wt: 230.30 g/mol
InChI Key: RANGUUYBFDYGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Octanediyl diacetate is an organic compound with the molecular formula C12H22O4. It is a diester derived from 1,2-octanediol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Octanediyl diacetate can be synthesized through the esterification of 1,2-octanediol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the diol to the diacetate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Octanediyl diacetate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 1,2-octanediol and acetic acid.

    Transesterification: This reaction involves the exchange of the ester groups with another alcohol in the presence of a catalyst, such as sodium methoxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce 1,2-octanediol.

Major Products Formed:

  • Hydrolysis yields 1,2-octanediol and acetic acid.
  • Transesterification can produce various esters depending on the alcohol used.
  • Reduction results in the formation of 1,2-octanediol.

Scientific Research Applications

1,2-Octanediyl diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.

    Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-octanediyl diacetate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are reduced to hydroxyl groups through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

  • 1,2-Butanediol diacetate
  • 1,2-Hexanediol diacetate
  • 1,2-Decanediol diacetate

Comparison: 1,2-Octanediyl diacetate is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs. For example, 1,2-butanediol diacetate has a shorter carbon chain, resulting in different solubility and reactivity characteristics. Similarly, 1,2-decanediol diacetate, with a longer carbon chain, exhibits different melting and boiling points.

Properties

CAS No.

22007-56-3

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-acetyloxyoctyl acetate

InChI

InChI=1S/C12H22O4/c1-4-5-6-7-8-12(16-11(3)14)9-15-10(2)13/h12H,4-9H2,1-3H3

InChI Key

RANGUUYBFDYGLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(COC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.